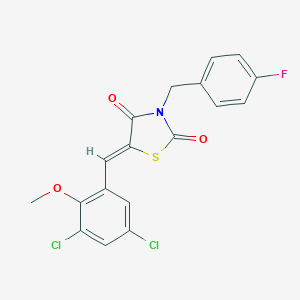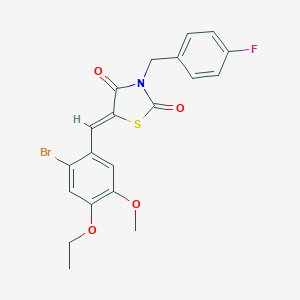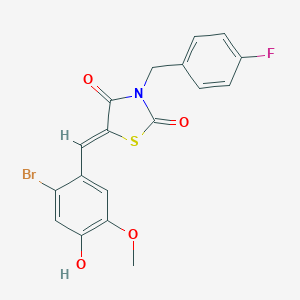
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DCF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCF is a thiazolidinedione derivative, and its chemical structure has been designed to target various biological pathways.
作用機序
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound induces apoptosis through the activation of caspase-3 and the upregulation of pro-apoptotic proteins such as Bax. In diabetes research, this compound improves insulin sensitivity through the activation of AMP-activated protein kinase (AMPK) and the inhibition of protein tyrosine phosphatase 1B (PTP1B). In inflammation research, this compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound inhibits tumor growth and metastasis, induces apoptosis, and reduces angiogenesis. In diabetes research, this compound improves glucose homeostasis, insulin sensitivity, and lipid metabolism. In inflammation research, this compound reduces inflammation, oxidative stress, and tissue damage.
実験室実験の利点と制限
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, this compound also has some limitations such as its low water solubility and potential toxicity at high concentrations. Therefore, careful dosing and toxicity studies are necessary before using this compound in in vivo experiments.
将来の方向性
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research fields, and there are several future directions that can be explored. In cancer research, this compound can be further studied for its potential to overcome drug resistance and its synergistic effects with other chemotherapeutic agents. In diabetes research, this compound can be further studied for its potential to prevent diabetic complications such as neuropathy and nephropathy. In inflammation research, this compound can be further studied for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
合成法
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process that involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde and 4-fluorobenzylamine. The resulting Schiff base is then reacted with thiazolidinedione, followed by acid-catalyzed cyclization to yield this compound. The purity and yield of this compound can be improved through further purification techniques such as recrystallization and column chromatography.
科学的研究の応用
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In inflammation research, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models.
特性
分子式 |
C18H12Cl2FNO3S |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12Cl2FNO3S/c1-25-16-11(6-12(19)8-14(16)20)7-15-17(23)22(18(24)26-15)9-10-2-4-13(21)5-3-10/h2-8H,9H2,1H3/b15-7- |
InChIキー |
OTANFZLDSQOYBN-CHHVJCJISA-N |
異性体SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
COC1=C(C=C(C=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)Cl |
正規SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)